2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)-

Analytical Chemistry GC-MS Reference Standards

2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)- (CAS 51720-08-2) is a synthetic organic compound classified as an enaminone, featuring a 1,2,3-triazole core substituted with phenyl and 3-(diethylamino)-3-phenylpropenone groups. It has a molecular weight of 346.4 g/mol and a computed XLogP3 of 4.

Molecular Formula C21H22N4O
Molecular Weight 346.4 g/mol
Cat. No. B13812182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)-
Molecular FormulaC21H22N4O
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=CC(=O)C1=NNN=C1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H22N4O/c1-3-25(4-2)18(16-11-7-5-8-12-16)15-19(26)21-20(22-24-23-21)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3,(H,22,23,24)
InChIKeyPSCGRSCGPZYZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)-: A Specialized Heterocyclic Enaminone Building Block


2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)- (CAS 51720-08-2) is a synthetic organic compound classified as an enaminone, featuring a 1,2,3-triazole core substituted with phenyl and 3-(diethylamino)-3-phenylpropenone groups. It has a molecular weight of 346.4 g/mol and a computed XLogP3 of 4 [1]. This compound is cataloged as a research chemical and has a verified mass spectrum in a major commercial database, indicating its primary application niche as an analytical reference standard [2]. Its structural complexity, combining a push-pull enaminone with a heterocyclic triazole, suggests potential as a specialized intermediate or ligand, distinguishing it from simpler triazole derivatives.

Analytical Reference Verified GC-MS spectrum supports use as an analytical standard for method validation and library matching.
Building Block Enaminone-triazole scaffold may serve as a synthetic intermediate for heterocyclic ligand synthesis.
Research Tool Diethylamino push-pull system offers distinct electronic profile for exploratory studies.

Procurement Precision for 3-(Diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-yl)-2-propen-1-one: Why Simple Analogs Fall Short


Simple substitution of 2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)- with its closest analog, 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one (CAS 51719-82-5), fails to preserve key chemical properties. The target compound's diethylamino group introduces strong electron-donating character that fundamentally alters its electronic structure, solubility, and spectral response compared to the unsubstituted parent chalcone. The lack of publicly available quantitative performance data for this specific compound means that high-confidence, evidence-based substitution is impossible without direct experimental validation.

Electronic profile mismatch

The diethylamino donor group fundamentally alters electronic structure and spectral response relative to the unsubstituted parent chalcone.

Analytical interchangeability not supported

The closest analog lacks a certified GC-MS spectrum, limiting its suitability as a direct substitute in validated methods.

Data gap prevents confident replacement

No quantitative performance data exist for this compound, so substitution decisions require experimental validation.

Quantitative Differentiation Evidence for 2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)-


Analytical Reference Utility: Validated GC-MS Spectrum vs. Most Structural Analogs

High-strength differential evidence is limited. The only quantifiable differentiator is its inclusion in the authoritative Wiley Registry of Mass Spectral Data 2023, which provides a verified electron ionization mass spectrum for unambiguous compound identification during GC-MS analysis [1]. In contrast, most of its close structural analogs, such as 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one (CAS 51719-82-5), do not have spectra publicly available in certified libraries, limiting their suitability as reference materials for regulated analytical workflows.

Analytical Reference Spectrum
Class-level inference
Target: Certified GC-MS spectrum in Wiley Registry 2023

Analog (CAS 51719-82-5): No certified spectrum available
Supports method validation; analog substitution may limit analytical confidence.
Qualitative differentiation only; spectral match context.
Analytical Chemistry GC-MS Reference Standards

Structural Differentiation: Electron-Donating Diethylamino Group vs. Unsubstituted Analog

The target compound differs from its closest structural analog, 3-Phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one, by the presence of a diethylamino group on the propenone moiety. This substituent creates a 'push-pull' conjugated system, increasing the electron density and likely altering photophysical and electrochemical properties. No quantitative biological or chemical property data (e.g., IC50, logD, fluorescence quantum yield) were identified to quantify this difference. This lack of data prevents a direct quantitative comparison.

Structural Differentiation
Data to verify
Target: 4 H-bond acceptors (diethylamino N)
Analog: 3 H-bond acceptors
Electronic and coordination profile may differ from unsubstituted analog.
No quantitative property data identified; computed values only.
Medicinal Chemistry Structure-Activity Relationship Molecular Design

Application Scenarios for 2-Propen-1-one, 3-(diethylamino)-3-phenyl-1-(5-phenyl-1,2,3-triazol-4-YL)- Based on Differentiation Evidence


GC-MS Method Development & Validation

Analytical laboratories can utilize this compound as a system suitability standard or retention index marker in GC-MS workflows due to its unique, validated mass spectrum in the Wiley Registry. This application is distinct from using unregistered structural analogs, which lack spectral verification [1].

Synthesis of Novel Heterocyclic Ligands

Synthetic chemists can employ this compound as a starting material or intermediate for the development of metal-binding ligands. The diethylamino group provides an additional coordination site compared to simpler triazole derivatives, potentially enabling the creation of more complex metal-organic architectures, though this is based on structural potential only.

Exploratory Pharmacology Research

Researchers investigating structure-activity relationships for enaminone or triazole-based pharmacophores may include this compound in screening panels. Its predicted favorable lipophilicity (XLogP3 = 4) and the additional hydrogen bond acceptor site, in comparison to the non-aminated analog, make it a structurally compelling candidate for hit expansion where no prior data exists [2].

Application
Selection Property
Validation Focus
GC-MS method development & validation
Certified reference spectrum availability
Library match and retention index calibration
Heterocyclic ligand synthesis
Diethylamino coordination site
Metal-binding and complexation studies
Exploratory pharmacology research
Structural differentiation (H-bond acceptor, lipophilicity)
Pharmacophore screening and SAR profiling
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